alpha-Acetyl-6-methylergoline-8-beta-propionamide
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Overview
Description
Alpha-Acetyl-6-methylergoline-8-beta-propionamide is a complex organic compound characterized by its intricate molecular structure. It contains a variety of functional groups, including aromatic rings, ketones, and amides . This compound is part of the ergoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of alpha-Acetyl-6-methylergoline-8-beta-propionamide involves multiple steps, typically starting from simpler ergoline derivatives. The synthetic routes often include:
Acetylation: Introduction of an acetyl group to the ergoline backbone.
Methylation: Addition of a methyl group at the 6th position.
Amidation: Formation of the propionamide group at the 8-beta position.
These reactions require specific conditions, such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Chemical Reactions Analysis
Alpha-Acetyl-6-methylergoline-8-beta-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the reagents used.
Reduction: Reduction reactions can convert ketones to alcohols or amides to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-Acetyl-6-methylergoline-8-beta-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of alpha-Acetyl-6-methylergoline-8-beta-propionamide involves its interaction with specific molecular targets, such as receptors in the nervous system. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and receptor binding .
Comparison with Similar Compounds
Alpha-Acetyl-6-methylergoline-8-beta-propionamide can be compared with other ergoline derivatives, such as:
Lysergic acid diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used to treat Parkinson’s disease and other conditions.
What sets this compound apart is its unique combination of functional groups and its specific biological activities .
Properties
CAS No. |
74627-55-7 |
---|---|
Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxobutanamide |
InChI |
InChI=1S/C20H25N3O2/c1-11(24)15(20(21)25)6-12-7-16-14-4-3-5-17-19(14)13(9-22-17)8-18(16)23(2)10-12/h3-5,9,12,15-16,18,22H,6-8,10H2,1-2H3,(H2,21,25)/t12-,15?,16?,18-/m1/s1 |
InChI Key |
WVJHKGCJXDOJFA-ISRZOOFPSA-N |
Isomeric SMILES |
CC(=O)C(C[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)C(=O)N |
Canonical SMILES |
CC(=O)C(CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)C(=O)N |
Origin of Product |
United States |
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